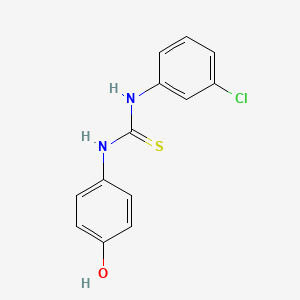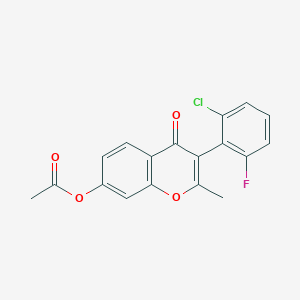
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CFA, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate exerts its biological activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits antioxidant activity by scavenging free radicals. Furthermore, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a readily available compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One area of interest is the development of this compound-based anti-inflammatory drugs. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves the condensation of 2-acetyl-7-hydroxy-6-methylchromene with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure form of this compound.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes this compound a promising candidate for the development of anti-inflammatory drugs.
properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFO4/c1-9-16(17-13(19)4-3-5-14(17)20)18(22)12-7-6-11(24-10(2)21)8-15(12)23-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGPNUAQSSELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
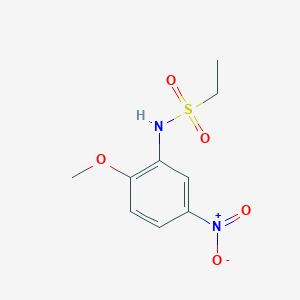
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
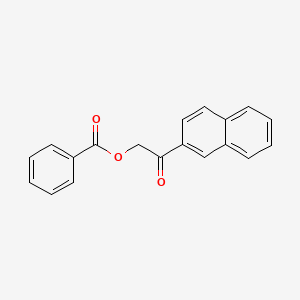

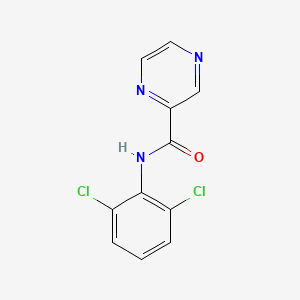
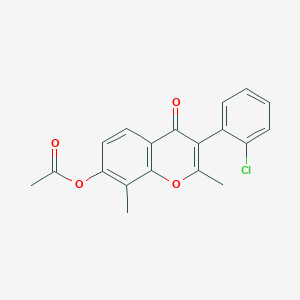
![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)

